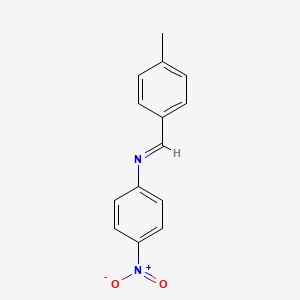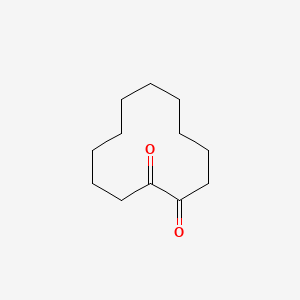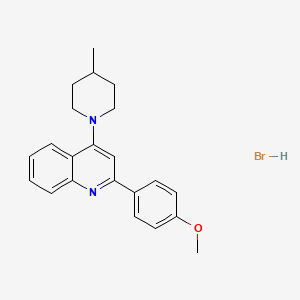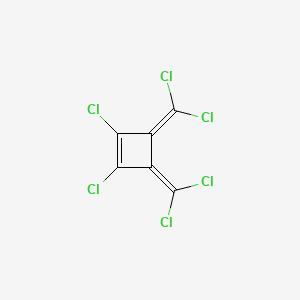
1-(Cyclohexyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. The compound consists of a cyclohexyloxy group attached to a dodecanaminium bromide backbone, with trimethyl groups providing additional stability and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. Common reagents used in this synthesis include cyclohexanol, dodecyl bromide, and trimethylamine. The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor at a controlled rate, and the product is continuously extracted and purified using techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclohexyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form cyclohexanol and dodecylamine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, sodium chloride, or sodium acetate are used under mild conditions (room temperature to 50°C).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Products include cyclohexyloxy derivatives with different anions.
Oxidation: Products include cyclohexyloxy ketones or aldehydes.
Reduction: Products include cyclohexyloxy amines.
Applications De Recherche Scientifique
1-(Cyclohexyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Studied for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of 1-(Cyclohexyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. It forms micelles in solution, which can encapsulate hydrophobic molecules and enhance their solubility. The molecular targets include cell membranes and proteins, where the compound can disrupt lipid bilayers and alter protein conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Bromide (DTAB): Similar structure but lacks the cyclohexyloxy group.
Benzalkonium Chloride: A quaternary ammonium compound used as a disinfectant and preservative.
Uniqueness
1-(Cyclohexyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is unique due to the presence of the cyclohexyloxy group, which provides additional hydrophobic interactions and enhances its surfactant properties. This makes it more effective in certain applications compared to other quaternary ammonium compounds.
Propriétés
Numéro CAS |
10558-33-5 |
|---|---|
Formule moléculaire |
C21H42BrNO2 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(1-cyclohexyloxy-1-oxododecan-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C21H42NO2.BrH/c1-5-6-7-8-9-10-11-15-18-20(22(2,3)4)21(23)24-19-16-13-12-14-17-19;/h19-20H,5-18H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
AMZCEBBOPJKRKH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCC(C(=O)OC1CCCCC1)[N+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate](/img/structure/B11951719.png)


![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate](/img/structure/B11951742.png)


![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)






